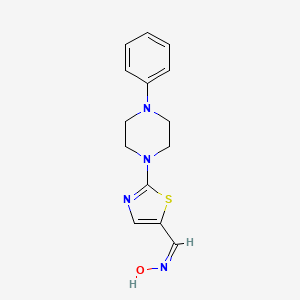

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime

Description

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime (CAS: 303987-39-5) is a synthetic organic compound featuring a thiazole core substituted with a 4-phenylpiperazino group at the 2-position and an oxime-functionalized aldehyde at the 5-position. Its molecular formula is C₁₄H₁₅N₃OS, with a molecular weight of 273.36 g/mol . The oxime group (-CH=N-OH) may enhance solubility and reduce toxicity, as seen in structurally related anti-inflammatory agents .

Properties

IUPAC Name |

(NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPRVYBMAZDKEJ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328174 | |

| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477886-90-1 | |

| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with the thiazole intermediate.

Formation of the Oxime Group: The final step involves the conversion of the aldehyde group on the thiazole ring to an oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxime group, converting it back to the corresponding aldehyde or even further to an amine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of aldehydes or amines.

Substitution: Introduction of various functional groups on the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime could be developed into a candidate for treating bacterial infections .

Anticancer Properties:

The compound has demonstrated potential in inhibiting cancer cell proliferation. Its structural characteristics allow it to interact with key molecular pathways involved in cancer progression. Studies have indicated that compounds with similar structures can inhibit specific cancer cell lines effectively .

Biological Studies

Enzyme Inhibition:

The oxime functional group is known for its ability to act as a kinase inhibitor. Preliminary studies suggest that this compound may inhibit various kinases, which play crucial roles in cellular signaling pathways. This inhibition could lead to significant therapeutic effects in diseases characterized by dysregulated kinase activity .

Neuroprotective Effects:

Due to its ability to cross the blood-brain barrier, the compound may have neuroprotective properties. Research on similar piperazine derivatives indicates potential applications in treating neurological disorders by modulating neurotransmitter systems .

Industrial Applications

Material Development:

The unique electronic and optical properties of this compound make it suitable for developing new materials in electronics and photonics. Its chemical structure allows for modifications that can enhance material performance in various applications .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Study on Antimicrobial Activity:

A recent study demonstrated that thiazole derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole structure could enhance antibacterial potency .

Study on Anticancer Activity:

Another investigation focused on the anticancer properties of thiazole derivatives, revealing that certain modifications led to substantial inhibition of cancer cell proliferation, highlighting the potential of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring can bind to enzyme active sites, inhibiting their activity. The oxime group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime with structurally analogous thiazole derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Comparisons

In contrast, the 4-bromophenyl analog () exhibits higher lipophilicity (logP ~2.8 estimated), favoring membrane permeability but limiting aqueous solubility . The methylpiperazino derivative () has reduced steric hindrance compared to phenylpiperazino, improving solubility (mp 74.5–76.5°C) and making it a candidate for hydrophilic drug formulations .

Functional Group Contributions The oxime group in the target compound may reduce ulcerogenicity, as demonstrated in ketoprofen derivatives where oxime amides showed lower gastric toxicity than the parent drug . Chloro and dimethylamino substituents () increase electrophilicity and basicity, respectively, making such analogs reactive intermediates in agrochemical synthesis .

Synthetic Accessibility The target compound is synthesized via nucleophilic substitution on the thiazole core, similar to methods described in for quinolinecarboxylic acid derivatives. However, its commercial price (~USD 585/g for 1g) reflects complex purification steps, whereas methylpiperazino analogs are more cost-effective (¥73,500/g) .

The bromophenyl analog’s halogen bonding could enhance kinase inhibition, as seen in kinase inhibitor scaffolds .

Biological Activity

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime is a compound that has garnered attention due to its potential biological activities. This compound belongs to the thiazole family, which is known for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of this compound suggest it may interact with various biological targets, leading to significant therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C14H16N4OS

- Molecular Weight : 288.37 g/mol

- CAS Number : 477886-90-1

Biological Activity Overview

Thiazole derivatives are widely recognized for their diverse biological activities. The specific compound has been studied for its potential antimicrobial and anticancer properties. Below are some key findings regarding its biological activity:

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial activity. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may possess significant antibacterial properties, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. For instance, studies indicate that certain thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

A study focusing on substituted oximes found that they could inhibit endothelial cell proliferation, which is crucial in cancer metastasis . This indicates a possible mechanism by which this compound may exert its anticancer effects.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thiazole derivatives:

- Synthesis and Antimicrobial Activity : A study synthesized novel thiazole derivatives and assessed their antimicrobial activities against various pathogens. The results indicated enhanced activity compared to standard antibiotics like oxytetracycline .

- Anti-Angiogenic Properties : Research has highlighted the anti-angiogenic properties of related compounds. By inhibiting endothelial cell proliferation, these compounds may prevent tumor growth by limiting blood supply .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that minor modifications can lead to significant changes in biological activity. This emphasizes the importance of structural optimization in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.